molecular formula C14H17NO2 B13747774 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol CAS No. 36610-94-3

2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol

Cat. No.: B13747774
CAS No.: 36610-94-3
M. Wt: 231.29 g/mol
InChI Key: VYKCXYSHLQPPOM-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol is an organic compound that contains a morpholine group, a phenyl group, and an alkyne group. This compound is known for its unique structure, which combines these functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol typically involves the reaction of morpholine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alkanes .

Scientific Research Applications

2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The morpholine group can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. The alkyne group can participate in covalent bonding with target proteins, leading to the inhibition or activation of specific pathways .

Comparison with Similar Compounds

2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

36610-94-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-morpholin-4-yl-1-phenylbut-3-yn-1-ol

InChI

InChI=1S/C14H17NO2/c1-2-13(15-8-10-17-11-9-15)14(16)12-6-4-3-5-7-12/h1,3-7,13-14,16H,8-11H2

InChI Key

VYKCXYSHLQPPOM-UHFFFAOYSA-N

Canonical SMILES

C#CC(C(C1=CC=CC=C1)O)N2CCOCC2

Origin of Product

United States

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